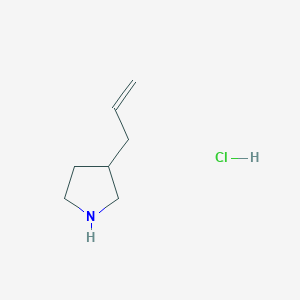
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, also known as 3-allylpyrrolidine hydrochloride, is a chemical compound with the CAS Number: 2031269-32-4 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride is a liquid at room temperature . Its molecular weight is 147.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications :
- Pyrrolidines, including derivatives like 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, are significant in medicinal chemistry. They are used in various medical applications and also find use in industries such as dyes or agrochemical substances. A study explored the synthesis of pyrrolidines in [3+2] cycloaddition, showing potential for analogous reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Antiviral and Anti-Inflammatory Properties :
- Novel 3-(indol-3-yl)pyridine derivatives, which include structures related to 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, have been identified as potential inhibitors for TDO2. These compounds may be useful in treating cancer, neurodegenerative disorders, and chronic viral infections (Abdel-Magid, 2017).
Enantioselective Synthesis :
- The enantioselective synthesis of pyrrolidines, such as 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, is a significant area of research. A study focused on the high versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis, highlighting the stereochemical diversity in pyrrolidine synthesis (Adrio & Carretero, 2019).
Chemical Synthesis and Evaluation :
- A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, related to 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011).
Anticancer Agents :
- Some pyrrolidine derivatives have been evaluated as potential anticancer agents. For instance, 4-amino-5-cinnamoylthiazoles with pyrrolidine moieties showed significant in vitro antiproliferative activities against various human cancer cell lines (Ayati et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within the body .
Mode of Action
Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Biochemical Pathways
As research progresses, the specific pathways and their downstream effects will be better understood .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Eigenschaften
IUPAC Name |
3-prop-2-enylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPFEFKZDUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

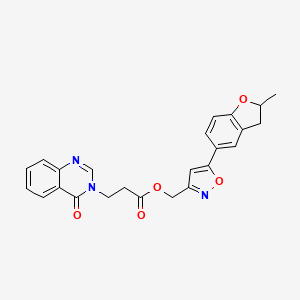
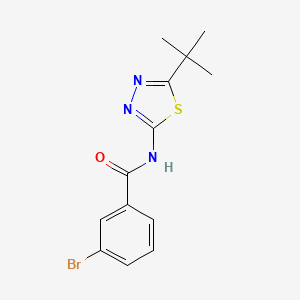
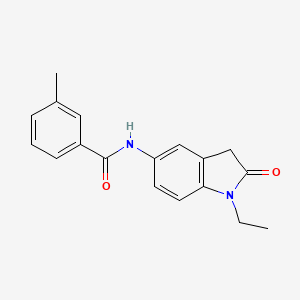
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)
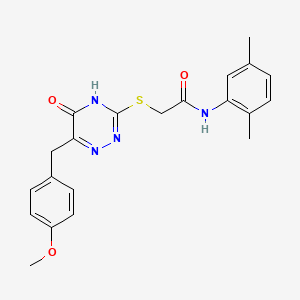
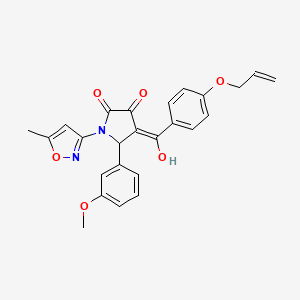
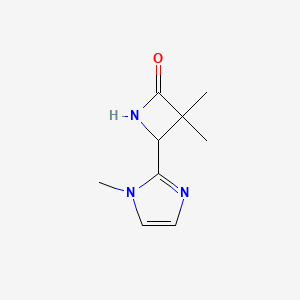
![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
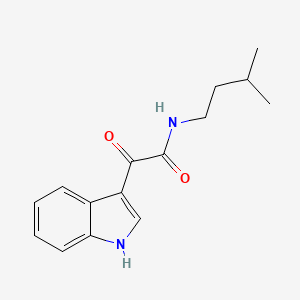
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)